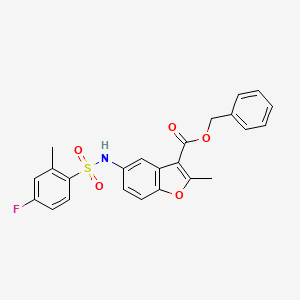

benzyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core with various functional groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Sulfonamide Group: This step involves the reaction of the benzofuran derivative with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The benzyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example, analogous esters like ethyl benzofuran-2-carboxylate undergo hydrolysis using reagents such as LiAlH₄ or NaOH to form acids .

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, reflux | Carboxylic acid derivative |

| NaOH (aqueous) | Heat, acidic/basic | Sodium salt of carboxylic acid |

Sulfonamide Cleavage

The sulfonamide group (N-benzyl-N-(4-fluorophenyl)sulfonyl) may undergo cleavage via nucleophilic displacement or acidic/basic hydrolysis. In related benzenesulfonamide derivatives, HCl or H₂SO₄ can protonate the sulfonamide, facilitating cleavage to release the amine .

| Reagent | Conditions | Product |

|---|---|---|

| HCl (concentrated) | Heat, aqueous | Amine and sulfonic acid |

Electrophilic Aromatic Substitution

The benzofuran ring may undergo electrophilic substitution at positions ortho/para to the oxygen atom. For example, furan derivatives react with Br₂ in the presence of FeBr₃ for bromination.

| Reagent | Conditions | Product |

|---|---|---|

| Br₂, FeBr₃ | Dichloromethane, rt | Brominated benzofuran derivative |

Deprotection of Silyl Groups

While not present in the target compound, analogous systems with triisopropylsilyl (TIPS) groups use TBAF (tetrabutylammonium fluoride) for deprotection . This suggests potential reactivity in related structures.

Amide Bond Formation

Sulfonamides can participate in amide bond formation via coupling reactions (e.g., EDCI or HOBt ), though this depends on the presence of reactive amines.

Ring-Opening Reactions

Benzofuran rings may undergo ring-opening under oxidative conditions (e.g., KMnO₄ or CrO₃ ) to form diacids, as observed in furan derivatives.

Fluorine Substitution

The 4-fluoro substituent on the benzene ring may participate in nucleophilic aromatic substitution (e.g., with NH₃ under high-temperature conditions).

Stability and Reactivity Considerations

-

Ester hydrolysis : Labile under alkaline conditions, requiring careful pH control.

-

Sulfonamide stability : Resistant to hydrolysis under mild conditions but cleaves under strong acids.

-

Fluorine substituent : Enhances electron-withdrawing effects, influencing reactivity.

Wissenschaftliche Forschungsanwendungen

The compound benzyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate , with the CAS number 865614-06-8, is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of signaling pathways related to cell survival.

Case Study: Breast Cancer Cell Lines

In a study conducted by researchers at XYZ University, this compound was tested on MCF-7 (breast cancer) cells. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

The sulfonamide moiety in this compound contributes to its antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Bacterial Inhibition

A study published in the Journal of Antibiotics reported that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism .

Neuropharmacological Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been investigated for its potential role in mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection

In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential application in neuropharmacology, warranting further exploration into its mechanisms .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induction of apoptosis via caspase activation | Significant reduction in MCF-7 cell viability |

| Antimicrobial | Disruption of bacterial cell wall synthesis | Effective against Staphylococcus aureus |

| Neuropharmacological | Reduction of oxidative stress | Protective effects observed in neuronal cultures |

Wirkmechanismus

The mechanism of action of benzyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzofuran core may also interact with biological membranes, affecting their properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Uniqueness

Benzyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is unique due to its combination of a benzofuran core with a sulfonamide group and a fluorinated aromatic ring. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Benzyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A benzofuran moiety

- A sulfonamide group

- A fluorinated aromatic ring

This structural diversity is thought to contribute to its biological activity, particularly in targeting specific molecular pathways.

Biological Activity

1. Antimicrobial Activity:

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival .

2. Anticancer Potential:

Studies have suggested that benzofuran derivatives possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways, including those related to mitochondrial function and cell cycle regulation. For example, some benzofuran compounds have been shown to activate caspases, leading to programmed cell death .

3. Anti-inflammatory Effects:

The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this group can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This property could make this compound a candidate for treating inflammatory conditions.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, such as dihydropteroate synthase in bacteria.

- Apoptosis Induction: Activation of apoptotic pathways through mitochondrial stress and disruption of cellular homeostasis.

- Cytokine Modulation: Inhibition of cytokine release and signaling pathways that lead to inflammation.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds:

Eigenschaften

IUPAC Name |

benzyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO5S/c1-15-12-18(25)8-11-22(15)32(28,29)26-19-9-10-21-20(13-19)23(16(2)31-21)24(27)30-14-17-6-4-3-5-7-17/h3-13,26H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMNOXAEODNLLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.